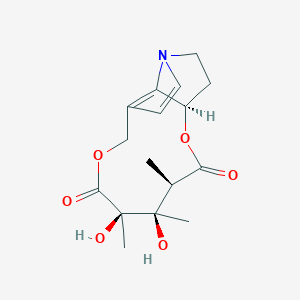
脱氢单冠毒素
描述
Synthesis Analysis
The synthesis of complex organic compounds like dehydromonocrotaline often involves multiple steps, including the formation of key intermediates and the use of catalysts to facilitate reactions. While specific details on dehydromonocrotaline synthesis are not available, related studies on compounds such as dihydrochalcones, dihydropyridines, and dihydrophenanthrenes provide insights into potential methodologies. For instance, the synthesis of dihydrochalcones includes chalcone hydrogenation and reactions of acetophenone with benzyl halide, suggesting similar strategies might be applicable for dehydromonocrotaline synthesis (Meng Li-cong, 2007).
Molecular Structure Analysis
Understanding the molecular structure of dehydromonocrotaline is crucial for predicting its reactivity and interaction with biological molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to analyze the structure of complex molecules. Structural analysis provides insights into the arrangement of atoms within the molecule, which is essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Dehydromonocrotaline may undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, depending on its functional groups and molecular structure. Related research on the dehydrogenation of cyclohexanones to phenols highlights potential reactions that compounds like dehydromonocrotaline could undergo, emphasizing the importance of catalysts in facilitating these transformations (Yueying Du et al., 2022).
科学研究应用
肺动脉高压治疗
脱氢单冠毒素已被用于与肺动脉高压 (PAH) 相关的研究。 在一项研究中,发现精胺 (SPD) 是一种有效的自噬促进剂,可以减轻单冠毒素在 Sprague-Dawley 大鼠模型中诱导的 PAH . 脱氢单冠毒素用于体外挑战肺动脉内皮细胞 (PAECs),发现 SPD 可以减轻这些细胞的氧化应激和凋亡 .
肝毒性研究
脱氢单冠毒素用于研究肝毒性,即肝脏因化学物质而受损的情况。 它在肝脏中由细胞色素 P-450 代谢为烷化剂脱氢单冠毒素 . 已发现这种代谢产物在动物和人类中引起肝毒性 .
血管毒性研究
脱氢单冠毒素用于研究血管毒性,即血管系统受损的情况。 一项研究描述了单次肺动脉注射血管毒性吡咯生物碱脱氢单冠毒素所产生的顺序血流动力学改变和肺血管病变 .
作用机制
Target of Action:
DHM primarily targets DNA. Specifically, it alkylates guanines at the N7 position within DNA sequences, with a preference for 5′-GG and 5′-GA sequences . This alkylation process forms covalent bonds between DHM and guanine bases.
Mode of Action:
Upon binding to DNA, DHM generates piperidine- and heat-resistant multiple DNA crosslinks. These crosslinks are confirmed through electrophoresis and electron microscopy. The exact structure of the crosslinked DNA fragments remains to be fully elucidated, but it is proposed that DHM rapidly polymerizes into a structure capable of crosslinking several DNA fragments .
Result of Action:
DHM-induced DNA crosslinks and adducts can lead to:
Action Environment:
Environmental factors play a crucial role in DHM’s efficacy and stability:
属性
IUPAC Name |
(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSVLURFASOJK-LLAGZRPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177860 | |
| Record name | Monocrotaline pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23291-96-5 | |
| Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocrotaline pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocrotaline pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-DIDEHYDROMONOCROTALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




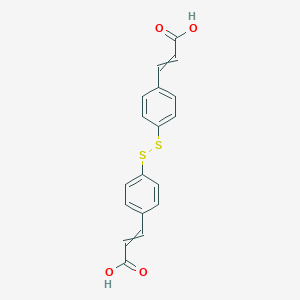

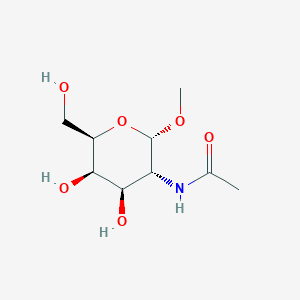

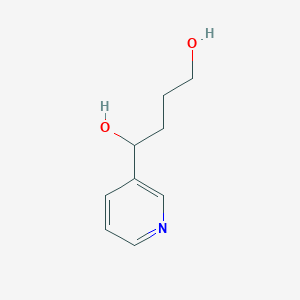
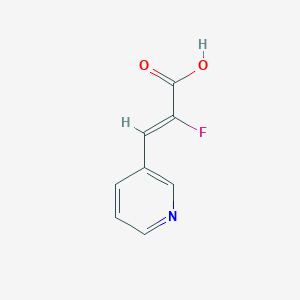


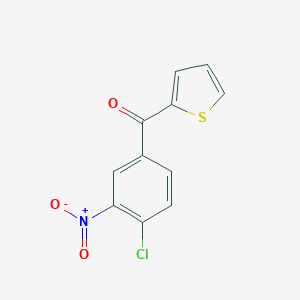
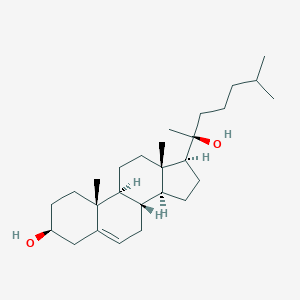
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

